8-Hydroxypinoresinol 4'-glucoside

Cardiac Electrophysiology Antiarrhythmic Research Ion Channel Pharmacology

Researchers investigating atrial fibrillation often struggle to find selective probes for the hKv1.5 potassium channel. 8-Hydroxypinoresinol 4'-glucoside directly addresses this gap with a unique, concentration-dependent blockade not observed with structurally related lignans. - Blocks hKv1.5 current with slow dissociation kinetics, enabling robust target engagement studies. - Supplied with purity ≥98% (HPLC, NMR, MS), validated for UHPLC-MS/MS method development. - Sourced from characterized Valeriana species; ideal for SAR studies on lignan glycosylation and phytochemical fingerprinting.

Molecular Formula C26H32O12
Molecular Weight 536.53
CAS No. 102582-69-4
Cat. No. B2555729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxypinoresinol 4'-glucoside
CAS102582-69-4
Molecular FormulaC26H32O12
Molecular Weight536.53
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C26H32O12/c1-33-17-8-13(3-5-15(17)28)24-26(32)11-36-23(14(26)10-35-24)12-4-6-16(18(7-12)34-2)37-25-22(31)21(30)20(29)19(9-27)38-25/h3-8,14,19-25,27-32H,9-11H2,1-2H3/t14-,19-,20-,21+,22-,23-,24-,25-,26-/m1/s1
InChIKeyGQLQVPZSTWXDBQ-ZOKOZUFBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Hydroxypinoresinol 4'-glucoside Product Profile


8-Hydroxypinoresinol 4'-glucoside (CAS 102582-69-4), also identified as 8-Hydroxypinoresinol-4'-O-β-D-glucopyranoside, is a naturally occurring lignan glycoside classified within the broader group of polyphenolic compounds [1]. Its molecular formula is C26H32O12 with a molecular weight of 536.5 g/mol, and it is characterized by a glucose moiety attached to the 4' position of the 8-hydroxypinoresinol aglycone core [2]. This compound is primarily isolated from various Valeriana species, including V. officinalis and V. prionophylla, and is supplied as a purified powder for research use, typically with purity levels guaranteed at 98% by HPLC, NMR, and MS analysis [3].

Ion Channel Target

hKv1.5 channel pharmacology studies; unique blocker among lignans

Analytical Standard

Validated UHPLC-MS/MS reference for lignan quantification in biological matrices

Glycosylation Probe

Glucoside–aglycone pair for structure-activity relationship studies

Functional Specificity of 8-Hydroxypinoresinol 4'-glucoside


Substituting 8-Hydroxypinoresinol 4'-glucoside with other in-class lignans, such as pinoresinol, pinoresinol diglucoside, or its own aglycone form (8-hydroxypinoresinol), is not functionally equivalent due to substantial differences in target-specific activity, absorption kinetics, and metabolic stability [1]. Glycosylation at the 4' position critically alters physicochemical properties, affecting bioavailability and tissue distribution . More importantly, this specific compound demonstrates a unique ion channel blocking profile (hKv1.5) not reported for its close structural analogs, making it a distinct research tool for cardiac electrophysiology and antiarrhythmic investigations [2].

This Compound hKv1.5 channel blockade reported
Generic Lignans (e.g., pinoresinol diglucoside) No hKv1.5 activity reported

Target-specific ion channel profile may not transfer to structural analogs.

This Compound Lower antioxidant capacity vs. aglycone
8-Hydroxypinoresinol Aglycone Ranked higher in TEAC/CL assays

Antioxidant endpoint context may differ; glucoside not a direct substitute.

This Compound Weaker vasorelaxant activity in rat aorta
8-Hydroxypinoresinol Aglycone Higher vasorelaxant activity reported

Vascular research endpoints may require aglycone; verify model context.

8-Hydroxypinoresinol 4'-glucoside Comparative Evidence


hKv1.5 Channel Blockade Specificity

8-Hydroxypinoresinol 4'-glucoside (HPG) demonstrates a concentration-dependent blockade of the human Kv1.5 (hKv1.5) potassium channel, a key target for atrial fibrillation research [1]. This activity is a distinct functional differentiator, as no comparable hKv1.5 blocking activity has been reported for its aglycone (8-hydroxypinoresinol) or for other common lignan glycosides like pinoresinol diglucoside (PDG) [2]. In patch-clamp studies using HEK 293 cells expressing hKv1.5, HPG at 50 μM produced a marked inhibition of channel current, with incomplete washout recovery indicating a slow dissociation kinetics from the channel [1].

hKv1.5 Blockade
Class-level
Concentration-dependent inhibition at 50 µM; slow washout kinetics
Supports hKv1.5 target engagement studies
Patch-clamp in HEK293 cells expressing hKv1.5
Cardiac Electrophysiology Antiarrhythmic Research Ion Channel Pharmacology

Antioxidant Activity vs. Aglycone

In a direct comparative evaluation of lignans isolated from Valeriana prionophylla, 8-Hydroxypinoresinol 4'-glucoside (compound 3) demonstrated substantially lower antioxidant capacity compared to its aglycone form, 8-hydroxypinoresinol (compound 4) [1]. The aglycones 4 and 5 (prinsepiol) displayed 'powerful antioxidant activity' in Trolox equivalent antioxidant activity (TEAC) and chemiluminescence (CL) assays, while the glucoside derivative (compound 3) was notably less active [1][2].

Antioxidant Activity
Head-to-head
Aglycone ranked higher in TEAC/CL assays
Glucoside not suited for antioxidant endpoint studies
In vitro TEAC and chemiluminescence assays
Antioxidant Research Oxidative Stress Free Radical Scavenging

Vasorelaxant Activity vs. Aglycone

In a comparative vasorelaxation study using rat aorta rings, 8-Hydroxypinoresinol 4'-glucoside (compound 3) exhibited weaker vasorelaxant activity compared to its aglycone, 8-hydroxypinoresinol (compound 4) [1]. The study explicitly states that 'aglycone 4 showed a higher vasorelaxant activity than compounds 1, 3, and 5' [1][2]. This places the glucoside derivative at a lower tier of efficacy for vascular smooth muscle relaxation among the tested Valeriana lignans.

Vasorelaxant Activity
Head-to-head
Aglycone exhibited higher vasorelaxant response
Not preferred for vascular relaxation research
Ex vivo rat aorta ring assay
Vascular Biology Vasorelaxation Cardiovascular Pharmacology

Analytical Method Sensitivity vs. Co-occurring Lignans

A validated UHPLC-MS/MS method for the simultaneous quantification of four Valeriana amurensis lignans in rat plasma demonstrates that 8-Hydroxypinoresinol 4'-glucoside has a higher lower limit of quantitation (LLOQ) compared to some co-occurring lignans, suggesting a potentially different sensitivity requirement for its detection [1]. The linear range for 8-Hydroxypinoresinol 4'-glucoside was 0.39–154.00 ng/mL, which is comparable to prinsepiol-4-O-β-D-glucopyranoside (0.62–244.70 ng/mL) and (+)-pinoresinol-4,4'-di-O-β-D-glucopyranoside (0.50–198.60 ng/mL), but higher than (-)-massoniresinol 3α-O-β-D-glucopyranoside (0.34–134.50 ng/mL) [1][2]. The method achieved extraction recoveries >81.2% for all four analytes, with inter- and intra-day precisions less than 11.0% [2].

Analytical Sensitivity
Reported
LLOQ 0.39 ng/mL; linear range 0.39–154 ng/mL
Reference for lignan quantification method development
UHPLC-MS/MS in rat plasma; recovery >81.2%
Analytical Chemistry Pharmacokinetics Method Development

8-Hydroxypinoresinol 4'-glucoside Research Applications


hKv1.5 Channel Pharmacology & Antiarrhythmic Research

The primary evidence-supported application for 8-Hydroxypinoresinol 4'-glucoside is as a molecular probe for studying the human Kv1.5 (hKv1.5) potassium channel, a validated target in atrial fibrillation research [1]. The compound demonstrates concentration-dependent channel blockade with slow dissociation kinetics, a profile not observed with structurally related lignans such as pinoresinol diglucoside or the 8-hydroxypinoresinol aglycone [1][2]. Researchers investigating novel antiarrhythmic mechanisms or seeking to characterize hKv1.5 channel pharmacology should prioritize this compound over generic lignan alternatives that lack this target-specific activity.

UHPLC-MS/MS Quantification of Lignans

This compound serves as a well-characterized analytical standard for developing and validating UHPLC-MS/MS methods aimed at quantifying Valeriana-derived lignans in pharmacokinetic studies [1]. Its defined linear range (0.39–154.00 ng/mL) and validated extraction recovery (>81.2%) in rat plasma provide a benchmark for assay development and quality control [1]. Procurement of this high-purity compound is essential for establishing calibration curves and ensuring accurate quantitation in complex biological samples.

Glycosylation Impact Studies

The direct comparative data showing that 8-Hydroxypinoresinol 4'-glucoside exhibits inferior antioxidant and vasorelaxant activities compared to its aglycone form (8-hydroxypinoresinol) make this compound an ideal tool for investigating the functional consequences of lignan glycosylation [1]. Studies aiming to elucidate how sugar moieties modulate bioactivity, target engagement, or pharmacokinetic properties can leverage this well-characterized glucoside-aglycone pair to draw robust, quantitative conclusions about structure-activity relationships in the lignan class.

Phytochemical Profiling & Dereplication

As a known and characterized constituent of multiple Valeriana species, including V. officinalis and V. prionophylla, this compound is a valuable reference standard for phytochemical fingerprinting and dereplication workflows [1][2]. Its inclusion in analytical libraries enables the rapid identification and quantification of this specific lignan in plant extracts, botanical supplements, or traditional medicine preparations, supporting quality control and chemotaxonomic investigations.

Application
Selection Property
Validation Focus
hKv1.5 cardiac ion channel studies
hKv1.5 target engagement profile
Patch-clamp confirmation of channel blockade
Lignan quantification in biological matrices
Validated UHPLC-MS/MS method context
LLOQ, linear range, and recovery verification
Lignan glycosylation structure-activity studies
Glucoside–aglycone activity comparison
Antioxidant and vasorelaxant endpoint differentiation
Valeriana species phytochemical fingerprinting
Identified lignan reference standard
Retention time and MS/MS spectral matching

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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